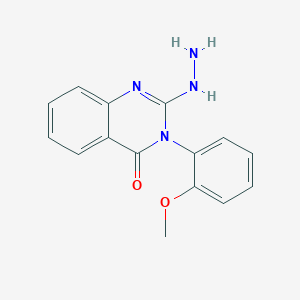

2-hydrazino-3-(2-methoxyphenyl)quinazolin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

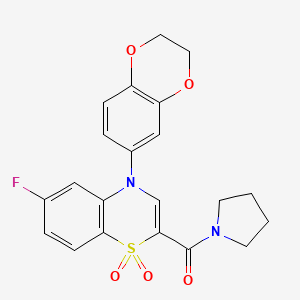

The compound 2-hydrazino-3-(2-methoxyphenyl)quinazolin-4(3H)-one is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. This particular derivative is characterized by the presence of a hydrazino group at the second position and a methoxyphenyl group at the third position on the quinazolinone scaffold. Quinazolinone derivatives have been extensively studied due to their diverse pharmacological activities, including analgesic, anti-inflammatory, and antihistaminic properties .

Synthesis Analysis

The synthesis of this compound derivatives typically involves the reaction of an amino group with various aldehydes and ketones. The starting materials for these syntheses are often aniline derivatives, which are transformed into the corresponding quinazolinone scaffold before introducing the hydrazino group . The synthesis routes are innovative and provide access to a variety of substituted quinazolinone derivatives for further pharmacological evaluation.

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized by the quinazolinone core, which is responsible for the compound's biological activity. The presence of substituents on the quinazolinone nucleus can significantly affect the compound's pharmacological properties. The hydrazino group, in particular, is a versatile moiety that can undergo various chemical reactions to yield a wide range of products with potential biological activities .

Chemical Reactions Analysis

The hydrazino group in this compound derivatives is highly reactive and can participate in various chemical reactions, including cyclization, condensation, and substitution reactions. These reactions can lead to the formation of triazoloquinazolinones, arylidene derivatives, and other heterocyclic compounds. The reactivity of the hydrazino group allows for the synthesis of a diverse array of compounds from a single starting material .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the nature of the substituents attached to the quinazolinone nucleus. These properties include solubility, melting point, and stability, which are important for the compound's pharmacokinetic profile. The compounds' spectroscopic data, such as IR, NMR, and mass spectra, are used to confirm their structures and purity .

Applications De Recherche Scientifique

Synthesis and Analgesic, Anti-inflammatory Activities

- Researchers synthesized novel derivatives of 2-hydrazino-3-(2-methoxyphenyl)quinazolin-4(3H)-one, investigating their potential as analgesic and anti-inflammatory agents. These compounds, particularly 2-(1-methyl butylidene-hydrazino)-3-(3-methoxyphenyl)-3H-quinazolin-4-one and 2-(1-ethyl propylidene-hydrazino)-3-(3-methoxyphenyl)-3H-quinazolin-4-one, demonstrated significant activity compared to reference standards like diclofenac sodium (Alagarsamy et al., 2011).

H1-Antihistaminic Agents

- A series of derivatives from this compound were developed and evaluated for H1-antihistaminic activity. Notably, compounds like 1-methyl-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one showed promising results in protecting guinea pigs from histamine-induced bronchospasm, demonstrating potential as new H1-antihistaminic agents (Alagarsamy et al., 2009).

Analgesic and Anti-inflammatory Agents

- Another study synthesized and evaluated 3-(2-methylphenyl)-2-substituted amino-quinazolin-4(3H)-ones, derived from 2-hydrazino-3-(2-methylphenyl)-quinazolin-4(3H)-one, for their analgesic and anti-inflammatory properties. These compounds showed considerable analgesic and anti-inflammatory activities, with a notable reduction in ulcerogenic potential compared to acetylsalicylic acid (Alagarsamy et al., 2007).

Propriétés

IUPAC Name |

2-hydrazinyl-3-(2-methoxyphenyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c1-21-13-9-5-4-8-12(13)19-14(20)10-6-2-3-7-11(10)17-15(19)18-16/h2-9H,16H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHCQLVTSJJKOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-acetyl-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2509778.png)

![2-Bicyclo[2.1.1]hexanylmethanol](/img/structure/B2509781.png)

![1-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2509789.png)

![1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2509795.png)